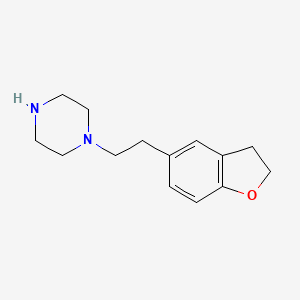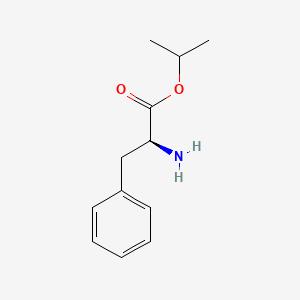
propan-2-yl (2S)-2-amino-3-phenylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl (2S)-2-amino-3-phenylpropanoate is an organic compound with a molecular formula of C12H17NO2 It is an ester derivative of phenylalanine, an essential amino acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propan-2-yl (2S)-2-amino-3-phenylpropanoate can be synthesized through esterification reactions. One common method involves the reaction of phenylalanine with isopropanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of immobilized enzymes as catalysts can also be explored to achieve a more environmentally friendly and cost-effective process.
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl (2S)-2-amino-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Ammonia or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other esters.
Aplicaciones Científicas De Investigación
Propan-2-yl (2S)-2-amino-3-phenylpropanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including its use as a prodrug to deliver phenylalanine in metabolic disorders.
Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of propan-2-yl (2S)-2-amino-3-phenylpropanoate involves its hydrolysis to release phenylalanine and isopropanol. Phenylalanine is then incorporated into protein synthesis or metabolized into other biologically active compounds. The ester linkage allows for controlled release and targeted delivery of phenylalanine.
Comparación Con Compuestos Similares
Similar Compounds
Propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate: An ester derivative of tyrosine with similar properties but an additional hydroxyl group.
Propan-2-yl (2S)-2-aminopropanoate: An ester derivative of alanine, lacking the phenyl group.
Uniqueness
Propan-2-yl (2S)-2-amino-3-phenylpropanoate is unique due to its phenyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for targeted drug delivery and as a precursor in organic synthesis.
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
propan-2-yl (2S)-2-amino-3-phenylpropanoate |
InChI |
InChI=1S/C12H17NO2/c1-9(2)15-12(14)11(13)8-10-6-4-3-5-7-10/h3-7,9,11H,8,13H2,1-2H3/t11-/m0/s1 |
Clave InChI |
JPWDURLJLRNJAT-NSHDSACASA-N |
SMILES isomérico |
CC(C)OC(=O)[C@H](CC1=CC=CC=C1)N |
SMILES canónico |
CC(C)OC(=O)C(CC1=CC=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[[4-(4-chlorophenyl)phenyl]methyl]-1-propan-2-ylpiperidin-4-amine](/img/structure/B13527104.png)
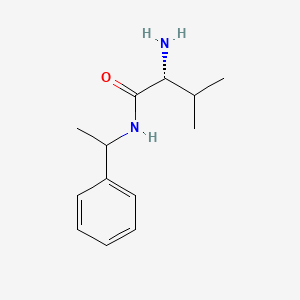

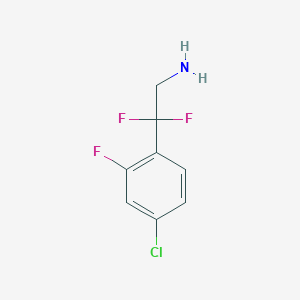
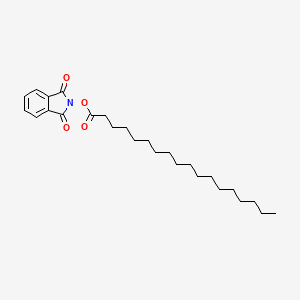
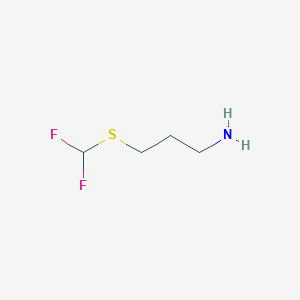
![o-[(2-Bromo-4-nitrophenyl)methyl]hydroxylamine](/img/structure/B13527136.png)
![2-(2-Aminoethyl)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide](/img/structure/B13527143.png)

